2-Methyloxazolo[4,5-c]pyridine-4-thiol
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Overview
Description
2-Methyloxazolo[4,5-c]pyridine-4-thiol is a heterocyclic compound with the molecular formula C₇H₆N₂OS. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazolo[4,5-c]pyridine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxazolo[4,5-c]pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyloxazolo[4,5-c]pyridine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Methyloxazolo[4,5-c]pyridine-4-thiol involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular proteins, affecting signal transduction pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocycles with similar pharmacological properties
Uniqueness
2-Methyloxazolo[4,5-c]pyridine-4-thiol is unique due to its specific sulfur-containing oxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C7H6N2OS |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-methyl-5H-[1,3]oxazolo[4,5-c]pyridine-4-thione |
InChI |
InChI=1S/C7H6N2OS/c1-4-9-6-5(10-4)2-3-8-7(6)11/h2-3H,1H3,(H,8,11) |
InChI Key |
BPSDCBIIUOWKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CNC2=S |
Origin of Product |
United States |
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